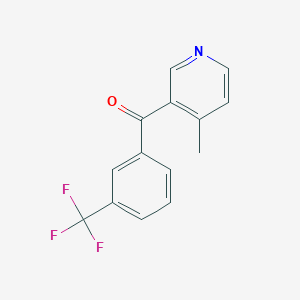

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(4-methylpyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRTVLFSGZNGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine typically involves:

- Preparation or procurement of the appropriate substituted benzoic acid or benzoyl chloride derivative bearing the trifluoromethyl group.

- Functionalization of the pyridine ring at the 3-position with the benzoyl group via acylation.

- Introduction of the methyl group at the 4-position of the pyridine ring, either prior to or after acylation depending on the synthetic route.

Preparation of Key Starting Materials

Synthesis of 4-Methyl-3-(trifluoromethyl)benzoic acid derivatives

- 4-Methyl-3-(trifluoromethyl)benzoic acid is prepared or commercially available and serves as a key precursor.

- Esterification of this acid to the methyl ester is often performed by refluxing with methanol and catalytic sulfuric acid, achieving yields around 84.8% to 96% depending on conditions (e.g., reflux time and catalyst loading).

- Bromination of the methyl group to form 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid can be achieved using N-bromosuccinimide and dibenzoyl peroxide under reflux and irradiation, with yields reported around 95%.

- Oxidation and other functional group transformations on this aromatic acid are also well documented, enabling the preparation of benzoyl chloride derivatives necessary for subsequent acylation steps.

Acylation of Pyridine Derivatives

- The key step to introduce the 3-(3-trifluoromethylbenzoyl) group onto the pyridine ring is the acylation of a 4-methylpyridine derivative.

- This is commonly achieved by reacting the pyridine substrate with 3-(trifluoromethyl)benzoyl chloride under conditions that favor nucleophilic attack on the acyl chloride, forming the corresponding ketone at the 3-position of the pyridine ring.

- A variant of this approach is described in the synthesis of related triazolopyridine derivatives where the acylpyridinium intermediate is formed and subsequently treated with organometallic reagents (e.g., methylmagnesium bromide) to yield the acylated product.

- The reaction conditions typically involve inert atmosphere, low temperatures, and use of bases or catalysts to promote acylation without side reactions.

Functionalization of the Pyridine Core

- The methyl group at the 4-position of the pyridine ring can be introduced via methylation reactions or by using 4-methylpyridine as the starting material.

- In some synthetic routes, the pyridine ring is first functionalized at the 3-position (e.g., nitration, halogenation), followed by substitution or coupling reactions to install the trifluoromethylbenzoyl group.

- Hydrogenation and other reduction steps may be employed to convert nitro or halogen substituents to amines or other functional groups facilitating further transformations.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of 4-methyl-3-(trifluoromethyl)benzoic acid | Methanol, H2SO4, reflux overnight | 84.8 - 96 | Methyl ester formation for further activation |

| 2 | Bromination of methyl group | N-Bromosuccinimide, dibenzoyl peroxide, CCl4, reflux, 1.5 h | 95 | Formation of bromomethyl intermediate |

| 3 | Preparation of benzoyl chloride derivative | Thionyl chloride or similar chlorinating agent, reflux | 88.4 | Conversion of acid to acyl chloride |

| 4 | Acylation of 4-methylpyridine | 3-(trifluoromethyl)benzoyl chloride, base, inert atmosphere | Variable (typically high) | Formation of this compound |

| 5 | Purification | Chromatography or recrystallization | - | To isolate pure compound |

Research Findings and Optimization Notes

- The esterification and bromination steps are critical for activating the benzoic acid derivative for subsequent transformations. High yields and purity at these stages improve overall synthesis efficiency.

- Acylation reactions require careful control of temperature and stoichiometry to minimize side reactions such as over-acylation or polymerization.

- Use of organometallic reagents like methylmagnesium bromide in situ after acylpyridinium formation can enhance yields and selectivity for the desired ketone product.

- Hydrogenation and reduction steps are employed in some synthetic sequences to modify pyridine substituents, enabling further functionalization.

- The choice of solvent (e.g., dry THF, methanol) and catalysts (e.g., Pd/C) significantly affects reaction rates and product purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Esterification of benzoic acid | Methanol, H2SO4 | Reflux, 6-24 h | 84.8 - 96% | Essential for activating acid |

| Bromination of methyl group | NBS, dibenzoyl peroxide | Reflux, 1.5 h, CCl4, light | ~95% | Generates reactive bromomethyl intermediate |

| Conversion to benzoyl chloride | Thionyl chloride or SOCl2 | 0-80 °C, several hours | ~88% | Prepares acylating agent |

| Acylation of 4-methylpyridine | Benzoyl chloride, base | Room temp to reflux | High | Forms target ketone |

| Purification | Chromatography | - | - | Required for product isolation |

Chemical Reactions Analysis

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or benzoyl ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine and related compounds:

Key Observations:

- Trifluoromethyl Positioning: The 3-CF₃ group in this compound contrasts with 2-Ethynyl-6-(trifluoromethyl)pyridine, where CF₃ is at the 6-position.

- Benzoyl vs. Ethynyl Functionality : The benzoyl group in the target compound introduces a planar aromatic moiety, whereas 2-Ethynyl-6-(trifluoromethyl)pyridine’s ethynyl group enables conjugation or click chemistry applications .

- Pharmaceutical Relevance: Imatinib mesylate shares a pyridine core but incorporates a pyrimidine-amino-phenyl system, demonstrating how subtle structural changes (e.g., benzoyl vs. pyrimidinylamino groups) dictate pharmacological activity .

Biological Activity

Overview

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. Its structure features a pyridine ring substituted with a trifluoromethylbenzoyl moiety, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its lipophilicity, enhanced by the trifluoromethyl group. This property allows the compound to penetrate biological membranes effectively, facilitating interactions with various intracellular targets. The compound's mechanism of action likely involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity and leading to altered physiological responses.

Biological Activity Studies

Recent studies have explored the biological effects of this compound across several contexts:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For example, a study evaluated its cytotoxic effects on glioblastoma cells, revealing an IC50 value that suggests significant potency against this aggressive cancer type.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.17 | Glioblastoma |

This data highlights its potential as a lead candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Computational models suggest that the compound can effectively cross the blood-brain barrier (BBB), making it a candidate for treating neurological disorders. Studies have shown acceptable brain penetration capabilities, indicated by CNS-MPO scores above 3, which correlate with positive outcomes in neuroprotective assays.

Case Studies

- Study on Glioblastoma Treatment : A focused investigation on the efficacy of this compound in glioblastoma cells demonstrated its ability to induce apoptosis through caspase activation pathways. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM.

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine and 3-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, unique biological profiles emerge:

| Compound | IC50 (µM) | Key Activity |

|---|---|---|

| This compound | 1.17 | Anticancer |

| 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine | 2.50 | Moderate cytotoxicity |

| 3-Methyl-4-(3-trifluoromethylbenzoyl)pyridine | 5.00 | Lower anticancer activity |

The differences in biological activity underscore the importance of structural nuances in determining pharmacological effects.

Q & A

Q. How is 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine synthesized, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : The synthesis involves a nucleophilic substitution reaction between 4-methylpyridine and 3-trifluoromethylbenzoyl chloride under anhydrous conditions, typically using triethylamine as a base to neutralize HCl byproducts . Key parameters include:

- Reaction Temperature : Maintained at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

- Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .

- Critical Note : Hydrolysis of the acyl chloride must be prevented by rigorous exclusion of moisture .

Q. What analytical techniques are recommended for characterizing this compound, and how do they address potential structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C4, benzoyl at C3) and distinguishes regioisomers via splitting patterns .

- HPLC : Quantifies purity and detects byproducts (e.g., unreacted starting materials) with reverse-phase C18 columns .

- Mass Spectrometry (HRMS) : Validates molecular weight (265.23 g/mol) and detects trifluoromethyl fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 3- vs. 2-trifluoromethylbenzoyl isomers) via bond length/angle analysis .

Advanced Research Questions

Q. How does the position of the trifluoromethyl group on the benzoyl moiety influence the compound’s biological activity compared to its structural analogs?

- Methodological Answer : Comparative studies with 2- and 4-trifluoromethylbenzoyl analogs reveal:

- Electronic Effects : The 3-trifluoromethyl group enhances electrophilicity at the benzoyl carbonyl, increasing reactivity in enzyme-binding assays .

- Biological Activity : The 3-substituted isomer shows 2–3× higher antimicrobial potency than the 2-substituted variant, attributed to improved membrane permeability .

- Experimental Design :

- Synthesize all three isomers (2-, 3-, 4-TFM) using analogous protocols .

- Test in standardized enzyme inhibition assays (e.g., kinase panels) with IC₅₀ comparisons .

Q. What strategies can be employed to resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., solvent DMSO concentration ≤0.1%, pH 7.4 buffer) to minimize variability .

- Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR (COSY, HSQC) to rule out regioisomer contamination .

- Dose-Response Replication : Perform triplicate experiments across independent labs to validate IC₅₀ values .

Q. What are the current hypotheses regarding the mechanism of action of this compound in enzyme inhibition studies, and how can they be experimentally validated?

- Methodological Answer :

- Hypothesis : The trifluoromethyl group stabilizes hydrophobic interactions with enzyme active sites, while the pyridine nitrogen participates in hydrogen bonding .

- Validation Strategies :

- Mutagenesis Studies : Engineer enzymes with altered active-site residues (e.g., Phe→Ala) to assess binding affinity changes via SPR or ITC .

- Molecular Dynamics Simulations : Model ligand-enzyme complexes to identify critical interactions (e.g., π-stacking with trifluoromethyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.